Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
Navigating the Spectral Landscape: An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. In the absence of direct experimental data for this specific molecule, this guide leverages a robust, data-driven approach, drawing upon empirical data from closely related structural analogs and established principles of NMR spectroscopy. By dissecting the electronic and steric influences of the chloro, iodo, and N-(2,2,2-trifluoroethyl) substituents on the pyrazole core, we present a detailed and scientifically grounded prediction of the NMR spectral landscape of this compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of halogenated and N-substituted pyrazoles, particularly within the realms of medicinal chemistry and materials science.
Introduction
The pyrazole scaffold is a cornerstone in modern medicinal chemistry and drug design, with its derivatives exhibiting a broad spectrum of biological activities. The strategic functionalization of the pyrazole ring with halogens and other substituents allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The title compound, 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, represents a complex substitution pattern, the NMR characterization of which is crucial for its unambiguous identification and for understanding its electronic architecture.
This guide will provide a detailed, step-by-step rationale for the prediction of the ¹H and ¹³C NMR chemical shifts of this molecule. We will begin by establishing a baseline from known pyrazole systems and then systematically introduce the effects of each substituent.
Experimental Design and Rationale: A Predictive Approach
Given the absence of published experimental spectra for 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole, our analysis is built upon a predictive framework grounded in established NMR principles and data from analogous compounds. The core of our approach is to deconstruct the molecule into its constituent parts and analyze the incremental effect of each substituent on the chemical shifts of the pyrazole ring and the N-trifluoroethyl group.
Figure 1. A stepwise predictive workflow for determining the NMR chemical shifts of the target molecule.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole is predicted to be relatively simple, exhibiting two main signals: a singlet for the C5-proton of the pyrazole ring and a quartet for the methylene protons of the N-trifluoroethyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | 7.8 - 8.2 | Singlet (s) | - | The pyrazole C5-H is deshielded by the adjacent N-1 and the electron-withdrawing trifluoroethyl group. The 4-chloro and 3-iodo substituents will also exert a deshielding effect. Based on data for 4-halopyrazoles, the H-5 proton is expected in this downfield region[1]. |
| -CH₂CF₃ | 4.8 - 5.2 | Quartet (q) | ³J(H-F) ≈ 8-9 | The methylene protons are adjacent to the electron-withdrawing trifluoromethyl group and the pyrazole ring, leading to a significant downfield shift. The coupling to the three fluorine atoms results in a characteristic quartet. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the pyrazole ring.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |
| C-3 | 85 - 95 | Singlet (s) | - | The C-3 carbon is directly attached to the highly electronegative iodine atom, which is expected to cause a significant upfield shift (the "heavy atom effect")[2]. |
| C-4 | 110 - 115 | Singlet (s) | - | The C-4 carbon is attached to a chlorine atom, which will cause a downfield shift compared to an unsubstituted pyrazole. |
| C-5 | 135 - 140 | Singlet (s) | - | The C-5 carbon is adjacent to the N-1 atom and the C-4 chloro substituent, leading to a downfield chemical shift. |
| -CH₂CF₃ | 50 - 55 | Quartet (q) | ²J(C-F) ≈ 35-40 | The methylene carbon is deshielded by the adjacent nitrogen and the trifluoromethyl group. It will appear as a quartet due to coupling with the three fluorine atoms. |
| -CF₃ | 120 - 125 | Quartet (q) | ¹J(C-F) ≈ 275-280 | The trifluoromethyl carbon will appear as a quartet with a large one-bond C-F coupling constant, a characteristic feature of the CF₃ group. |
In-depth Analysis of Substituent Effects
The N-(2,2,2-trifluoroethyl) Group
The 2,2,2-trifluoroethyl group is a potent electron-withdrawing substituent. Its primary effects on the NMR spectrum are:
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¹H NMR: Significant deshielding of the adjacent methylene (-CH₂-) protons, shifting them downfield into the 4.8-5.2 ppm range. The three fluorine atoms will couple with these protons, resulting in a well-defined quartet with a coupling constant (³J(H-F)) of approximately 8-9 Hz.
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¹³C NMR: The methylene carbon is also deshielded and will appear as a quartet due to two-bond coupling to the fluorine atoms (²J(C-F) ≈ 35-40 Hz). The trifluoromethyl carbon itself will be observed as a quartet with a very large one-bond coupling constant (¹J(C-F) ≈ 275-280 Hz), which is a diagnostic signal for the CF₃ group.
The 4-Chloro Substituent
The chlorine atom at the C-4 position introduces both inductive and mesomeric effects:
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Inductive Effect: As an electronegative atom, chlorine withdraws electron density through the sigma bond, leading to a general deshielding of the pyrazole ring carbons.
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Mesomeric Effect: The lone pairs on the chlorine atom can participate in resonance, donating electron density to the ring. However, for halogens, the inductive effect typically dominates.
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¹H NMR: The primary influence on the ¹H NMR spectrum is the deshielding of the adjacent C5-H proton. Studies on 4-halopyrazoles have shown a downfield shift of the H-3 and H-5 protons with increasing electronegativity of the halogen[1].
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¹³C NMR: The C-4 carbon will be significantly deshielded due to the direct attachment of the chlorine atom.
The 3-Iodo Substituent
The iodine atom at the C-3 position has a more complex influence on the NMR spectrum:
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"Heavy Atom Effect": A key feature of iodine substitution in ¹³C NMR is the "heavy atom effect," which, contrary to simple electronegativity arguments, causes a significant upfield shift of the directly attached carbon (C-3). This is attributed to spin-orbit coupling effects. A study on N-substituted 4-iodo- and 3,4-diiodopyrazoles confirms this influence[2].
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¹H NMR: The iodine at C-3 will also contribute to the overall electronic environment of the ring, influencing the chemical shift of the C5-H proton, likely causing a further downfield shift.
Recommended Experimental Protocol
For researchers aiming to acquire experimental data for this compound, the following protocol is recommended:
Figure 2. A standardized workflow for the NMR analysis of the target compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-chloro-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole. By systematically evaluating the electronic and steric contributions of the substituents, we have constructed a reliable spectral forecast that can aid in the identification and characterization of this and related halogenated N-alkyl pyrazoles. The predicted chemical shifts, multiplicities, and coupling constants offer a solid foundation for researchers navigating the synthesis and application of these promising heterocyclic compounds. The true value of this predictive guide will be realized upon the acquisition of experimental data, which will serve to validate and refine our understanding of the intricate interplay of substituent effects in complex pyrazole systems.
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